5-Chloro-1-indanone

Description

Significance of the Indanone Core in Organic Chemistry and Drug Discovery

The indanone chemical scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, represents a privileged motif in the fields of organic chemistry and medicinal drug discovery. researchgate.net Its structural framework is prevalent in a multitude of natural products, as well as in molecules designed for therapeutic and industrial applications. guidechem.comsioc-journal.cn The versatility of the indanone core allows it to serve as a foundational building block for the synthesis of more complex, biologically active compounds. sioc-journal.cn

In the realm of natural products, the indanone unit is found in compounds extracted from various sources, including seaweed and ferns. guidechem.com Examples include pterosin B and the polyphenol natural product paucifloral F, which has shown potential anti-bone properties. guidechem.com This natural prevalence has inspired chemists to explore the indanone core for creating novel molecules with significant biological activity.

The significance of the indanone scaffold is particularly pronounced in drug discovery. It forms the central structure for several established pharmaceuticals. For instance, Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, is synthesized from an indanone precursor. guidechem.com Similarly, Rasagiline, a drug used for treating Parkinson's disease, also utilizes a 1-indanone (B140024) intermediate in its synthesis. guidechem.com Beyond these, indanone derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and cardiovascular agents. nih.govresearchgate.net The adaptability of the indanone ring system allows for chemical modifications that can fine-tune the pharmacological properties of the resulting molecules, making it a valuable template for medicinal chemists. mdpi.com

Beyond medicine, the indanone structure is integral to materials science. Its derivatives are used in the production of fine organic chemicals, including dyes, photochromic materials, and organic light-emitting devices (OLEDs), highlighting the broad industrial and economic value of this chemical class. guidechem.comsioc-journal.cn

Overview of 5-Chloro-1-indanone as a Key Indanone Derivative for Advanced Studies

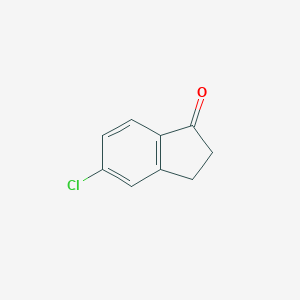

Among the numerous derivatives of the indanone family, this compound has emerged as a particularly important intermediate for advanced chemical and pharmaceutical research. This compound is a substituted indanone where a chlorine atom is attached to the fifth position of the benzene ring. This specific substitution pattern makes it a valuable and versatile building block for synthesizing a variety of more complex molecules. nih.govmdpi.com

This compound serves as a crucial starting material in multi-step synthetic pathways. Researchers utilize it to construct novel compounds with potential therapeutic value. For example, it has been employed in the patented synthesis of new 1-indanone derivatives designed as multi-functional drugs for the potential treatment of Alzheimer's disease. nih.govresearchgate.net Its utility as a precursor is a primary reason for its status as a key derivative for advanced studies. The presence of the chloro group provides a reactive site for further chemical transformations, allowing for the diversification of the indanone scaffold to create libraries of compounds for biological screening.

The fundamental properties of this compound are well-characterized, facilitating its use in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO | nih.govsigmaaldrich.com |

| Molecular Weight | 166.60 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 42348-86-7 | nih.govsigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 94-98 °C | sigmaaldrich.com |

The accessibility and reactivity of this compound make it an indispensable tool for chemists exploring the chemical space around the indanone core, driving forward research in both medicinal chemistry and material science. nih.govmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSHTHCZIOVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074624 | |

| Record name | 5-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42348-86-7 | |

| Record name | 5-Chloro-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42348-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042348867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivative Synthesis from 5 Chloro 1 Indanone

Reactions of the Carbonyl Group in 5-Chloro-1-indanone

The carbonyl group in this compound is a key reactive center, susceptible to typical reactions of ketones, such as nucleophilic addition and condensation reactions. cymitquimica.comvulcanchem.com For instance, it can participate in condensation reactions like the Knoevenagel condensation, which is utilized in the synthesis of arylidene indanones. researchgate.netrasayanjournal.co.in The active methylene (B1212753) hydrogens adjacent to the carbonyl group also contribute to its reactivity in such condensation reactions. rasayanjournal.co.in

Reactivity of the Chlorine Atom in this compound

The chlorine atom at the 5-position of the aromatic ring in this compound influences its reactivity, particularly in substitution reactions. cymitquimica.combenchchem.com While the carbon-chlorine bond on an aromatic ring is generally less reactive than in aliphatic systems, it can still undergo transformations under appropriate conditions, such as nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions. Compared to bromo derivatives, chloro derivatives like this compound exhibit moderate reactivity in cross-coupling reactions. vulcanchem.com

Synthesis of Key this compound Derivatives

This compound serves as a starting material for the synthesis of several important derivatives. chemicalbook.comsmolecule.com

Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

The synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone is a crucial step in the production of certain agrochemicals like indoxacarb (B177179). chemicalbook.comasianpubs.org This derivative can be prepared by reacting this compound with dimethyl carbonate in the presence of a base, such as sodium hydride or sodium methoxide. asianpubs.orggoogle.com

Several methods exist for this synthesis, with variations in solvent, base, and reaction conditions affecting the yield. For example, one method involves using dimethyl carbonate as both a reactant and solvent under reflux conditions, achieving a yield of up to 76%. asianpubs.org Another approach utilizes tetrahydrofuran (B95107) as a solvent under reflux, resulting in a lower yield of 67%. asianpubs.org An improved method using dimethyl carbonate and dimethyl formamide (B127407) with sodium hydride at room temperature has been reported to achieve a yield of 88%. asianpubs.org

The reaction typically involves the deprotonation of the acidic methylene group adjacent to the carbonyl in this compound, followed by nucleophilic attack on dimethyl carbonate. google.com

Table 1: Comparison of Synthetic Methods for 5-Chloro-2-methoxycarbonyl-1-indanone Synthesis

| Method | Base (eq) | Solvent | Temperature | Time | Yield (%) |

| Method I | 2.2 | DMC | Reflux | 1 h | 76 |

| Method II | 2.0 | THF | Reflux | 0.5 h | 67 |

| Method III | 2.0 | DMF | Room temperature | Over night | Unclear |

| Improved | 1.2 | DMC and DMF | Room temperature | 0.5 h | 88 |

Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (B195301)

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is another important intermediate, particularly in the synthesis of the (S)-enantiomer of indoxacarb. benchchem.comsmolecule.comwipo.int This compound can be synthesized via the asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone. benchchem.comgoogle.com

One synthetic route involves using a chiral catalyst system, such as a complex formed between vanadyl acetylacetonate (B107027) [VO(acac)₂] and a chiral ligand, in the presence of an oxidizing agent like cumene (B47948) hydroperoxide (CHP) or hydrogen peroxide. benchchem.comgoogle.com This reaction can be carried out at temperatures ranging from 0 to 70°C. google.com Another method employs organocatalysis, utilizing cinchonine (B1669041) as a chiral catalyst and cumyl hydroperoxide as the oxidant in dichloromethane. benchchem.com This method has been shown to yield the product with high enantiomeric excess. benchchem.com

Table 2: Asymmetric Hydroxylation of 5-Chloro-2-methoxycarbonyl-1-indanone

| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | ee (%) |

| VO(acac)₂ + Chiral Ligand | Cumene hydroperoxide | Toluene (B28343) | 55 | 4 h | - | >90 |

| Cinchonine | Cumyl hydroperoxide | CH₂Cl₂ | Room temperature | 5 h | 82 | 92 |

Formation of Arylidene Indanones from this compound

Arylidene indanones can be formed from this compound through condensation reactions, such as the Knoevenagel condensation. researchgate.netrasayanjournal.co.in This reaction typically involves the reaction of this compound with an appropriate aldehyde in the presence of a base catalyst. researchgate.netrasayanjournal.co.in The active methylene group of this compound reacts with the carbonyl group of the aldehyde, followed by dehydration, to form the arylidene derivative. kbhgroup.in This approach has been used to synthesize a series of aryl pyrazole-indanone hybrids by reacting 1-indanones with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium hydroxide (B78521) in ethanol. researchgate.netrasayanjournal.co.in

Annulation Reactions Involving this compound to Access Fused- and Spiro Scaffolds

1-Indanones, including this compound, are valuable building blocks for the construction of complex polycyclic frameworks, including fused and spiro systems, through annulation reactions. smolecule.comrsc.org These reactions involve the formation of new rings fused to or spiro-connected with the indanone core.

Recent research has focused on developing efficient annulation strategies involving 1-indanones. These methods often utilize cascade reactions and various catalytic systems to achieve stereoselective formation of the desired polycyclic compounds. rsc.orgbohrium.comresearchgate.net Examples include visible-light photocatalytic cyclizations and reactions involving donor-acceptor cyclopropanes. rsc.org While the specific annulation reactions of this compound were not detailed in the search results, the general reactivity of 1-indanones in these transformations suggests that this compound can also participate in such reactions to create fused and spirocyclic structures. smolecule.comrsc.orgbohrium.comresearchgate.netacs.org

Stereoselective Transformations and Chiral Derivatization of this compound Derivatives

Stereoselective transformations and chiral derivatization are crucial strategies in organic synthesis for obtaining enantiomerically enriched compounds, which are often essential for pharmaceutical and agrochemical applications due to the differing biological activities of enantiomers. This compound (PubChem CID: 123289) and its derivatives serve as valuable starting materials and intermediates in the synthesis of various chiral molecules.

One significant area of stereoselective transformation involving this compound derivatives is the asymmetric reduction of the ketone functionality. The reduction of the ketone group in this compound yields 5-chloro-1-indanol, which contains a stereocenter at the C1 position. While reduction with reagents like sodium borohydride (B1222165) typically produces a racemic mixture of (R)- and (S)-5-chloro-1-indanol, stereoselective methods are employed to favor the formation of one enantiomer vulcanchem.com. For instance, asymmetric transfer hydrogenation (ATH) using chiral transition metal catalysts can be applied to 1-indanones to produce corresponding 1-indanols with controlled stereochemistry rsc.org.

Another approach to introduce chirality or enhance enantiomeric purity involves asymmetric hydroxylation or other functionalization reactions. For example, asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone has been reported using chiral catalysts. One method utilizes cinchonine as a chiral catalyst in the presence of cumyl hydroperoxide (CHP) as an oxidant, achieving an 82% yield and 92% enantiomeric excess (ee) of 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone benchchem.com. This hydroxylated derivative possesses a chiral center at the C2 position and serves as a key intermediate in the synthesis of chiral insecticides like indoxacarb benchchem.comasianpubs.org.

Furthermore, chiral derivatization techniques can be employed to separate enantiomers of this compound derivatives or to facilitate their analysis. This involves reacting the enantiomers with a pure enantiomer of a chiral derivatizing agent to form diastereomers, which can then be separated using standard chromatographic methods on achiral stationary phases ugent.be. This indirect approach is particularly useful for analytical purposes and can also be applied on a larger scale for preparative separations.

Research findings highlight the use of various chiral catalysts and methodologies to achieve stereocontrol in transformations of this compound derivatives. For example, chiral Zr-salen polymers have been investigated as catalysts for the asymmetric oxidation of 5-chloro-2-methoxycarbonyl-1-indanone ester, leading to a high content (up to 99%) of the (2S)-enantiomer of the hydroxyl intermediate wipo.int. This demonstrates the potential of employing different chiral catalytic systems to influence the stereochemical outcome of reactions.

Kinetic resolution is another strategy applicable to racemic mixtures of indanol derivatives, which can be obtained from the reduction of this compound. Efficient kinetic resolution of racemic 1-indanol (B147123) derivatives has been achieved using chiral guanidine (B92328) catalysts in the presence of triphenylchlorosilane vulcanchem.com. This process allows for the selective silylation of one enantiomer, leaving the other unreacted and thus enabling their separation.

The stereoselective synthesis of 1-indanone (B140024) derivatives with stereocenters at positions other than C1 has also been explored. For instance, rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives has been used to synthesize chiral 3-aryl-1-indanones with high yields and enantiomeric excesses up to 95% beilstein-journals.org. While this specific example focuses on 3-aryl-1-indanones, it illustrates the broader applicability of asymmetric catalysis to construct chiral centers on the indanone scaffold.

Detailed research findings often include data on reaction conditions, catalyst loading, reaction time, yield, and enantioselectivity (expressed as enantiomeric excess or diastereomeric ratio). These parameters are critical for evaluating the efficiency and effectiveness of a stereoselective transformation.

| Transformation Type | Substrate Derivative | Chiral Catalyst/Method | Oxidant/Reagent | Yield (%) | Enantioselectivity (% ee or dr) | Reference |

| Asymmetric Hydroxylation | 5-chloro-2-methoxycarbonyl-1-indanone | Cinchonine | Cumyl hydroperoxide (CHP) | 82 | 92% ee | benchchem.com |

| Asymmetric Oxidation | 5-chloro-2-methoxycarbonyl-1-indanone ester | Chiral Zr-salen polymer | Oxidizing agent | 86-90 | Up to 99% S-enantiomer content | wipo.int |

| Kinetic Resolution (Silylation) | Racemic 1-indanol derivative | Chiral guanidine catalyst | Triphenylchlorosilane | N/A | Efficient resolution reported | vulcanchem.com |

| Asymmetric Alkylation | 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Palladium catalyst with chiral ligand | Allenylic carbonate | 99 | 97% ee, 9:1 dr | mdpi.com |

The development of efficient and highly stereoselective methods for the transformation and derivatization of this compound derivatives remains an active area of research, driven by the need for enantiopure compounds in various fields.

Advanced Characterization and Computational Studies of 5 Chloro 1 Indanone

Spectroscopic Investigations of Molecular Structure and Intermolecular Interactions

Spectroscopic methods, such as X-ray diffraction and vibrational spectroscopy, are crucial for elucidating the precise molecular structure and the nature of interactions between molecules in the solid state and in isolation.

X-ray Diffraction Analysis of Crystalline 5-Chloro-1-indanone

X-ray diffraction analysis has revealed that this compound crystallizes in a stable triclinic structure. nih.govnih.govwikipedia.orgfishersci.ca Analysis of the crystal structure provides detailed information about the arrangement of molecules in the solid lattice and the intermolecular forces that stabilize this arrangement. Studies have identified the presence of several types of weak intermolecular interactions in crystalline this compound, including C-H...O, C-H...Π, CO...Cl, and Π...Π interactions. nih.govnih.govwikipedia.orgfishersci.cawikipedia.org These interactions play a significant role in determining the crystal packing and, consequently, the physical properties of the compound.

Furthermore, X-ray crystallography has been used to study this compound in complex with biological macromolecules. For instance, the crystal structure of proline utilization A (PutA) complexed with this compound has been determined at a resolution of 1.77 Å, providing direct experimental evidence of how this molecule interacts within a protein binding site. fishersci.fi This type of analysis is invaluable for understanding the binding modes and interactions at the atomic level.

A summary of crystallographic data for this compound complexed with PutA is presented in Table 1.

| Parameter | Value |

| Method | X-RAY DIFFRACTION fishersci.fi |

| Resolution | 1.77 Å fishersci.fi |

| R-Value Work | 0.173 fishersci.fi |

| R-Value Free | 0.206 fishersci.fi |

| Organism | Sinorhizobium meliloti SM11 fishersci.fi |

| Expression System | Escherichia coli fishersci.fi |

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule and the nature of its chemical bonds through the analysis of molecular vibrations. uni.lu Studies utilizing IR and Raman spectroscopy on this compound have been conducted to analyze its bonding structure. nih.govwikipedia.orgherts.ac.uksci-hub.senih.govguidetopharmacology.org

Experimental IR and Raman data, often combined with theoretical calculations, allow for the assignment of specific vibrational modes to different parts of the molecule. wikipedia.org This analysis helps in understanding the bond strengths and the electronic distribution within the molecule. For this compound, vibrational spectroscopy has contributed to a comprehensive understanding of its molecular structure and the influence of intermolecular forces on its vibrational modes in the crystalline state. wikipedia.org

Computational Chemistry and Theoretical Modeling

Computational chemistry methods provide powerful tools to complement experimental studies, enabling the investigation of electronic structure, reactivity, and molecular interactions at a theoretical level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure, optimized geometries, and reactivity of molecules. nih.govsigmaaldrich.comepa.gov For this compound, theoretical methods, including ab initio and DFT calculations with various basis sets, have been employed to determine the molecular structure of the isolated species. wikipedia.org

These calculations can predict properties such as atomic charges, bond orders, and molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding the molecule's chemical behavior and potential reaction pathways. guidetopharmacology.org Theoretical studies have also supported the analysis and assignment of vibrational spectra by calculating theoretical force fields. wikipedia.org

Molecular Docking and Ligand-Enzyme Interaction Studies for Indanone Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or enzyme. This helps in understanding the potential interactions and binding affinity between a small molecule and a biological target. mims.com While specific docking studies focusing solely on this compound are less commonly reported in isolation, the indanone scaffold is a known structural motif in many biologically active compounds, and numerous docking studies have been performed on indanone derivatives. nih.govmims.comwikidata.orgsigmaaldrich.commims.comproteopedia.org

These studies on indanone scaffolds interacting with various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), BACE1, and others, provide valuable insights into the potential biological interactions of this compound and its derivatives. mims.comwikidata.orgsigmaaldrich.commims.comproteopedia.org The crystal structure of this compound complexed with PutA fishersci.fi serves as a direct experimental validation point for computational docking methods applied to indanone-enzyme interactions. Docking studies often analyze the types of interactions formed, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, which contribute to the stability of the ligand-protein complex. mims.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. This allows for the study of the dynamic behavior of molecular systems, including conformational changes, flexibility, and interactions in a more realistic environment (e.g., in solution or within a lipid bilayer). While direct MD simulation studies specifically focused on this compound were not prominently found in the initial search results, MD simulations have been applied to study the behavior of related indanone derivatives and other molecular systems. nih.govguidetopharmacology.orguni.lu

Applying MD simulations to this compound, either in isolation, in solution, or in complex with a target protein (building upon docking and crystallographic data), could provide dynamic insights into its conformational landscape, its stability, and the nature of its interactions over time. Such simulations can complement static structural data from X-ray diffraction and predictions from docking studies by offering a time-averaged view of the system's behavior.

Applications of 5 Chloro 1 Indanone and Its Derivatives in Scientific Research

Medicinal Chemistry and Pharmaceutical Research

5-Chloro-1-indanone is an important intermediate in the synthesis of various biomedical compounds. tocopharm.comchemicalbook.comfishersci.fi Its reactive functional groups and the presence of a chlorine atom make it a valuable building block for constructing complex molecules with potential biological activities. smolecule.comchemimpex.com

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is employed in the preparation of several types of active pharmaceutical ingredients and related compounds. tocopharm.comchemicalbook.comfishersci.fi

This compound is used in the synthesis of anticonvulsants. tocopharm.comchemicalbook.comfishersci.fiottokemi.com The indanone scaffold, potentially modified with a chloro group, can be incorporated into molecules designed to exhibit anticonvulsant properties. aascit.org

The compound serves as an intermediate in the synthesis of anticholinergic compounds. tocopharm.comchemicalbook.comfishersci.fiottokemi.com Derivatives of this compound have been explored for their anticholinergic activity. aascit.org

This compound is utilized in the preparation of diarylsulfonylureas that have shown potential activity against solid tumors. tocopharm.comchemicalbook.comfishersci.fiottokemi.com These compounds incorporate the indanone structure as part of their molecular framework, contributing to their biological effects. aascit.org

Indanone derivatives, including those potentially synthesized using this compound as a precursor, are explored in the design and synthesis of Donepezil analogs. acs.orgnih.govresearchgate.net Donepezil is a medication used to treat Alzheimer's disease, primarily acting as an acetylcholinesterase inhibitor. nih.govguidetopharmacology.org Research focuses on developing Donepezil-like compounds and indanone derivatives with improved or multi-targeted inhibitory activities against enzymes involved in neurodegenerative disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and potentially β-secretase (BACE1) or monoamine oxidases (MAO-A, MAO-B). acs.orgnih.govresearchgate.nettandfonline.comtandfonline.com

Studies have investigated the synthesis and pharmacological evaluation of Donepezil-based agents and indanone derivatives as potential treatments for Alzheimer's disease. acs.orgnih.govresearchgate.nettandfonline.comtandfonline.com Some indanone derivatives have shown potent inhibitory activity against AChE, in some cases exhibiting higher potency than Donepezil. researchgate.net For instance, a compound with a piperidine (B6355638) group linked to the indanone by a two-carbon spacer demonstrated significant AChE inhibitory activity. researchgate.net

Research findings indicate that modifications to the indanone scaffold and attached groups can influence the inhibitory potency and selectivity towards different enzymes. nih.govnih.gov For example, methoxy (B1213986) substituted 2-benzylidene-1-indanone (B110557) derivatives have shown improved affinity for adenosine (B11128) A1 and A2A receptors, which are potential drug targets for neurological conditions like Parkinson's disease. nih.gov

Data from studies on indanone derivatives as cholinesterase inhibitors are presented in the table below, illustrating the range of inhibitory activities observed.

| Compound Type | Target Enzyme(s) | Example Activity (IC50 or Ki) | Reference |

| Indanone derivative (piperidine linker) | AChE | 0.0018 µM (IC50) | researchgate.net |

| Donepezil analogs | EeAChE, EfBChE, HsAChE | 0.016 - 0.23 µM (EeAChE IC50) | nih.gov |

| Methoxy substituted 2-benzylidene-1-indanone | A1, A2A ARs | 41 nM (A1 Ki), 97 nM (A2A Ki) | nih.gov |

| Donepezil | AChE, BuChE | Varied (reference for comparison) | nih.govresearchgate.net |

Note: IC50 values represent the concentration of a compound required to inhibit 50% of the enzyme activity. Ki values represent the inhibition constant, indicating the dissociation constant of the inhibitor-enzyme complex.

Investigation of Biological Target Modulation by Indanone Derivatives

Indanone derivatives are investigated for their ability to modulate various biological targets beyond cholinesterases. These investigations are driven by the diverse potential biological activities associated with the indanone scaffold. ontosight.aipreprints.org

Research explores the potential of indanone derivatives to exhibit anticancer properties by inhibiting the growth of cancer cells. aascit.orgontosight.ai Some studies have demonstrated antiproliferative effects of specific indanone derivatives against cancer cell lines. benchchem.com

Furthermore, indanone derivatives are being studied for their anti-inflammatory effects, potentially by modulating specific biochemical pathways involved in inflammatory responses. ontosight.aipreprints.org The indanone scaffold is considered a privileged structure in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anti-cancer properties. preprints.org

The potential neuroprotective effects of indanone derivatives are also under investigation, suggesting their possible use in treating neurodegenerative diseases by protecting neuronal cells. ontosight.ai This aligns with their exploration as Donepezil analogs for conditions like Alzheimer's and Parkinson's diseases, where protecting neurons is a key therapeutic goal.

Studies also indicate that some indanone derivatives may possess metal-chelating abilities, which could be relevant in the context of neurodegenerative diseases where metal dyshomeostasis is implicated. researchgate.net

The mechanism of action of indanone derivatives can involve interaction with specific molecular targets and pathways, acting as inhibitors or activators of certain enzymes and affecting biochemical pathways and cellular processes. benchchem.com The specific targets and pathways depend on the structure of the indanone derivative and the biological context.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

Indanone derivatives, including those related to this compound, have been investigated for their potential to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterase inhibitors are of interest in the treatment of neurodegenerative diseases. benchchem.comgoogle.com Research suggests that indanones could serve as potential therapeutic agents due to their ability to inhibit these enzymes. benchchem.com Novel indanone derivatives have been developed and studied for their effectiveness as AChE inhibitors. google.com This type of inhibitor is considered potentially effective and safer for the treatment of conditions like Alzheimer's disease. google.com The design of these compounds aims for desirable metabolic, pharmacokinetic, and pharmacological characteristics, focusing on inhibition of AChE and metabolism through non-oxidative pathways, such as hydrolysis by esterases and/or peptide enzymes in the human body. google.com

Anti-inflammatory and Analgesic Research

This compound and its derivatives have been explored in research for their potential anti-inflammatory and analgesic properties. chemblink.comchemimpex.comsmolecule.com Indanone compounds are known to modulate inflammatory pathways, suggesting potential benefits in treating conditions characterized by excessive inflammation. benchchem.com Research indicates that indanones, including 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (B195301), possess anti-inflammatory effects. smolecule.com Studies have investigated indan (B1671822) acid derivatives as potential analgesic and anti-inflammatory agents. researchgate.netcore.ac.ukresearchgate.net For example, certain thiazolyl hydrazone derivatives of 1-indanone (B140024) have exhibited varying degrees of anti-inflammatory action in studies, with some showing potent results compared to standard anti-inflammatory drugs like ibuprofen. researchgate.net The indan ring system is recognized as an important chemical feature associated with various biological activities, including anti-inflammatory properties. researchgate.netcore.ac.ukresearchgate.net Several indan derivatives, particularly indan acid derivatives, have been synthesized and studied for their potential analgesic and anti-inflammatory effects. researchgate.netcore.ac.ukresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies of this compound derivatives are conducted to understand how modifications to the chemical structure influence their biological activity. benchchem.comcore.ac.ukresearchgate.netlookchem.comresearchgate.netnih.gov These studies are crucial in designing new compounds with enhanced potency and desired properties. For indanone derivatives, SAR studies have revealed insights into the impact of substituents on activity. For instance, the introduction of chloro functionalities at specific positions on the indan nucleus can increase analgesic activity. core.ac.uk Electron-withdrawing groups, such as chlorine, can enhance metabolic stability and target binding. benchchem.com Methoxycarbonyl groups can improve solubility and bioavailability. benchchem.com SAR studies involving indanone and indandione derivatives have also been conducted in the context of their binding to misfolded protein aggregates, such as alpha-synuclein (B15492655) fibrils. researchgate.netnih.gov These studies help identify structural features that contribute to high affinity and selectivity for specific biological targets. researchgate.netnih.gov

Agrochemical Development and Crop Protection

This compound plays a significant role in agrochemical development, primarily as a key intermediate in the synthesis of insecticides. chemblink.comvaluates.comchemimpex.comsmolecule.comqyresearch.commarketresearchintellect.com Its utility as a building block contributes to the design of new agricultural products. chemblink.com

Precursor in Insecticide Synthesis (e.g., Indoxacarb)

One of the primary applications of this compound in agrochemistry is its use as an important intermediate in the synthesis of the insecticide indoxacarb (B177179). valuates.comqyresearch.comchemicalbook.comglobalinforesearch.comasianpubs.orgpatsnap.com Indoxacarb is an oxadiazine insecticide known for its effectiveness against lepidopteran pests. benchchem.comasianpubs.orgwikipedia.orgherts.ac.uknih.gov It acts by blocking neuronal sodium channels in insects. wikipedia.orgherts.ac.uknih.gov this compound is a key precursor in the multi-step synthetic route to indoxacarb. benchchem.comasianpubs.orgpatsnap.com Various synthetic methods have been developed for the preparation of this compound for this purpose, including routes starting from m-chlorocinnamic acid or involving the cyclization of 3-chlorophenylpropionic acid. patsnap.com Improved methods for synthesizing intermediates like 5-chloro-2-methoxycarbonyl-1-indanone from this compound have been developed to enhance yield and efficiency in the production of indoxacarb. benchchem.comasianpubs.org

Research into Environmentally Friendly Pesticide Formulations

This compound is recognized as an important intermediate in the synthesis of certain pesticides, including indoxacarb asianpubs.orgpatsnap.com. Indoxacarb is an oxadiazine insecticide known for its effectiveness, relatively low mammalian toxicity, environmental compatibility, and safety towards non-target organisms asianpubs.org.

Research efforts have focused on developing improved and more environmentally friendly methods for synthesizing intermediates like 5-chloro-2-methoxycarbonyl-1-indanone, which is crucial for indoxacarb production asianpubs.org. For instance, one study reported a convenient and environmentally friendly method for preparing this intermediate with higher yield and lower cost compared to existing methods asianpubs.org. This improved methodology aimed to reduce production costs, energy consumption, and environmental pollution associated with the manufacturing of indoxacarb asianpubs.org.

Another synthetic method for this compound itself highlights the avoidance of environmental pollution problems caused by strong acids and the generation of large amounts of wastewater, which are issues in conventional synthesis routes google.com. This method utilizes different raw materials and catalysts, offering a simpler process with easier magnification and lower cost google.com.

The role of this compound derivatives in agrochemicals, potentially exhibiting herbicidal or pesticidal activities, underscores its value in the design of new agricultural products chemblink.com. The focus on developing sustainable synthetic routes for these compounds aligns with the broader goal of creating more environmentally friendly pesticide formulations dataintelo.com.

Materials Science and Functional Materials

This compound and its derivatives have been investigated for their potential applications in materials science, particularly in the development of advanced materials such as polymers and dyes chemblink.com. The chemical structure of this compound allows for modifications that can lead to materials with specific optical or electronic properties, expanding its application spectrum in this field chemblink.com.

Development of New Polymers and Materials

While direct research specifically detailing the polymerization of this compound into new polymers is not extensively highlighted in the search results, its role as a chemical building block suggests its potential in polymer synthesis. The compound's structure allows for functionalization, which is a key step in creating monomers that can be polymerized to form materials with tailored properties chemblink.com. The investigation of indanone derivatives in the development of advanced materials, including polymers, indicates an ongoing interest in incorporating this structural motif into polymeric systems chemblink.com.

Exploration in Organic Functional Materials and Optoelectronic Devices (e.g., OLEDs)

Indanone compounds, including potentially chlorinated derivatives like this compound, have been explored in the context of organic functional materials and optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) acs.org. Research indicates that indanone-based molecular materials hold promise as potential semiconductors for optoelectronic applications acs.org.

Studies on indanone derivatives have investigated their electrochemical, photochemical, and photophysical properties, which are crucial for their performance in optoelectronic devices researchgate.net. These investigations often involve synthesizing derivatives with specific donor-spacer-acceptor structures to tune their electronic and optical characteristics researchgate.net. While the specific role of the chloro substituent in this compound in these applications requires further detailed exploration, the indanone core is a relevant structure in this area of research.

Research in Fluorescent Dyes and Optical Applications (e.g., Non-Linear Optics)

Indanone derivatives have been studied for their potential in optical applications, including as fluorescent dyes and in non-linear optics researchgate.netresearchgate.net. Research has shown that certain indanone compounds can be considered as candidates for use in optical applications based on theoretical and experimental results researchgate.net.

Studies investigating the linear and nonlinear optical properties of indanone compounds have been conducted researchgate.netresearchgate.net. Nonlinear optical materials are of interest for their ability to modify light in ways that are dependent on the light's intensity, with applications in areas like optical switching and data processing jhuapl.educore.ac.uk. The presence of π-electron delocalization in conjugated systems, often found in dyes, contributes to nonlinear optical susceptibility core.ac.uk. While the direct application of this compound as a fluorescent dye or in non-linear optics is not explicitly detailed in the search results, the research on related indanone derivatives in these areas suggests potential for exploration. The incorporation of the indanone core into donor-spacer-acceptor systems has been a strategy to develop compounds with specific nonlinear optical properties researchgate.net.

Research on the environment's effects on the first-order nonlinearity of biomolecules containing indanone moieties can provide insights into their higher-order optical responses, further highlighting the relevance of the indanone structure in nonlinear optics research researchgate.net.

Challenges and Future Directions in 5 Chloro 1 Indanone Research

Addressing Synthetic Challenges and Improving Efficiency and Selectivity

One of the primary hurdles is achieving high regioselectivity during the cyclization process. beilstein-journals.org The formation of isomeric impurities can complicate purification and reduce the yield of the desired 5-chloro isomer. To address this, researchers have explored various catalytic systems and reaction conditions. For instance, the use of phase transfer catalysts in conjunction with aprotic acid catalysts like aluminum chloride has been shown to improve the selectivity of the Friedel-Crafts alkylation and reduce side reactions. google.com Another approach involves a one-step synthesis using 3-chloropropionyl chloride and chlorobenzene (B131634) with a perfluoro tert-butyl alcohol solvent and a strong acid macroporous resin as a recyclable catalyst, which offers a more environmentally friendly process with high yields. patsnap.com

Table 1: Synthetic Challenges and Improvement Strategies for 5-Chloro-1-indanone

| Challenge | Traditional Method/Reagent | Improved Approach/Reagent | Key Benefit | Reference |

|---|---|---|---|---|

| Poor Selectivity & Side Reactions | Friedel-Crafts alkylation with AlCl₃ | Addition of a phase transfer catalyst | Improved selectivity, reduced side reactions | google.com |

| Harsh Conditions & Waste | Multi-step synthesis with hazardous reagents | One-step synthesis with recyclable catalyst | Environmentally friendly, high yield | patsnap.com |

| Low Yield & High Cost in Derivatization | Excess sodium hydride in THF | Optimized amount of NaH in DMF/DMC | Higher yield, lower cost, milder conditions | asianpubs.org |

| Environmental Concerns | Use of toxic solvents | Exploration of green solvents (e.g., 4-MeTHP) | Reduced environmental impact | scilit.com |

Expanding the Scope of Chemical Transformations and Derivatization

The reactivity of the this compound scaffold, particularly at the α-position to the carbonyl group and the carbonyl group itself, provides a versatile platform for a wide range of chemical transformations and the synthesis of diverse derivatives. rsc.org These modifications are crucial for developing new compounds with tailored properties.

One significant area of exploration is the synthesis of spiro-compounds. nih.gov For example, 2,2-disubstituted-1-indanones can be cyclized to form spiro-1-indanones, which can then be converted into biologically active molecules like benzopyronaphthoquinones. nih.gov The diallyl derivative of an indanone can undergo a ring-closing metathesis to create spiro gneechem.comgneechem.comnonane frameworks, which are precursors to complex cage propellanes and other bioactive compounds. rsc.org

Furthermore, the carbonyl group of this compound is a key site for derivatization. It can participate in reactions to form a variety of heterocyclic fused-ring systems. For instance, reaction with appropriate reagents can lead to the formation of isoxazole (B147169) fused 1-indanones, which have shown enhanced anti-inflammatory and antimicrobial activities. nih.gov The development of methods for the synthesis of indeno-fused carbocycles and other fused heterocyclic skeletons from 1-indanone (B140024) derivatives continues to be an active area of research, expanding the chemical space accessible from this versatile starting material. rsc.org

Discovery of Novel Bioactive this compound Analogs and Their Therapeutic Potential

The indanone scaffold is a recognized pharmacophore present in numerous biologically active compounds, including the Alzheimer's drug donepezil. nih.gov This has spurred extensive research into the discovery of novel bioactive analogs derived from this compound for a range of therapeutic applications.

Derivatives of this compound have shown promise in several key areas:

Neurodegenerative Diseases: Indanone derivatives are being investigated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.goveurekaselect.com They can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and -B), which are implicated in the pathophysiology of these conditions. nih.govnih.gov

Anticancer Activity: A growing body of evidence supports the anticancer potential of indanone derivatives. tandfonline.comnih.govfrontiersin.org For example, indanone-based thiazolyl hydrazone derivatives have demonstrated cytotoxicity against colorectal cancer cell lines. nih.govfrontiersin.org Other analogs have been designed as inhibitors of pathways involving EGFRT790M and BRAFV600E, which are crucial in certain cancers. mdpi.com

Other Therapeutic Areas: The biological activity of indanone derivatives extends to anti-inflammatory, analgesic, antimicrobial, antiviral, and antimalarial properties. nih.gov The ability to hybridize the indanone scaffold with other pharmacophores offers a promising strategy to enhance efficacy and overcome drug resistance. tandfonline.com

The synthesis of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives from 5-chloro-3-formyl indole-2-carboxylate (B1230498) has yielded compounds with significant antiproliferative activity. mdpi.com This highlights the continued importance of this compound as a starting material for generating novel and potent therapeutic agents.

Table 2: Bioactive this compound Analogs and Their Therapeutic Targets

| Derivative Class | Therapeutic Area | Mechanism/Target | Reference |

|---|---|---|---|

| Indanone-based Thiazolyl Hydrazones | Anticancer (Colorectal) | Induces apoptosis, arrests cell cycle at G2/M phase | nih.govfrontiersin.org |

| Indanone Derivatives | Neurodegenerative Diseases | Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) inhibition | nih.govnih.gov |

| 5-Chloro-indole-2-carboxylates | Anticancer | Inhibition of EGFRT790M/BRAFV600E pathways | mdpi.com |

| Isoxazole Fused 1-indanones | Anti-inflammatory, Antimicrobial | Not specified | nih.gov |

Elucidation of Complex Biological Mechanisms and Drug Target Interactions

Understanding the precise biological mechanisms of action and the interactions between this compound analogs and their molecular targets is crucial for rational drug design and development. The indanone scaffold's rigid bicyclic framework provides a defined orientation for substituents, which can influence binding affinity and selectivity for specific biological targets. researchgate.net

For neuroprotective agents derived from indanones, research focuses on their ability to modulate key enzymes in the brain. nih.gov Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of enzymes like acetylcholinesterase, providing insights into the structure-activity relationships that govern their inhibitory potency. nih.gov

In the context of cancer, mechanistic studies have revealed that some indanone derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govfrontiersin.org For instance, certain indanone-based thiazolyl hydrazones have been shown to increase reactive oxygen species and decrease glutathione (B108866) levels in colorectal cancer cells. nih.govfrontiersin.org Further investigations aim to unravel the downstream signaling pathways affected by these compounds, such as the NF-κB and Bcl-2 pathways. nih.gov The ability of this compound to serve as a starting material for compounds targeting specific mutated proteins like EGFRT790M and BRAFV600E underscores the potential for developing highly targeted therapies. mdpi.com

Sustainable Production and Waste Management Strategies

The pharmaceutical and chemical industries are increasingly under pressure to adopt more sustainable manufacturing practices. mdpi.comreachemchemicals.com The production of this compound is no exception, with a growing emphasis on green chemistry principles to minimize environmental impact.

Key areas of focus for sustainable production include:

Green Solvents: Replacing traditional, often hazardous, organic solvents with more environmentally friendly alternatives like 4-methyltetrahydropyran (4-MeTHP) or even water is a major goal. scilit.commdpi.com Solvent-free or solvent-reduced synthesis routes are also being explored to reduce volatile organic compound (VOC) emissions. reachemchemicals.com

Catalysis: The development and use of recyclable catalysts, such as solid acid resins, can significantly reduce waste compared to stoichiometric reagents that are consumed in the reaction. patsnap.com

Energy Efficiency: Implementing energy-efficient synthesis routes, such as microwave-assisted synthesis or continuous flow chemistry, can reduce energy consumption and reaction times. nih.govmdpi.comreachemchemicals.com

Waste Reduction and Valorization: The high E-factor (mass ratio of waste to desired product) of many pharmaceutical processes is a significant concern. mdpi.com Strategies to minimize waste generation at the source are paramount. mdpi.com Furthermore, there is growing interest in converting unavoidable waste streams into value-added products. longdom.org For pharmaceutical intermediate production, waste treatment methods include physical separation (filtration, distillation), chemical treatment (neutralization, oxidation), and incineration. gneechem.comnovasolbio.com The recycling of solvents and the conversion of organic waste into biogas are also viable strategies. novasolbio.com

The adoption of these sustainable practices not only reduces the environmental footprint of this compound production but can also lead to more cost-effective and safer manufacturing processes. reachemchemicals.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-1-indanone in academic research?

- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation of chlorobenzene derivatives or halogenation of 1-indanone precursors. For example, asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone using cinchonine as a catalyst and cumyl hydroperoxide (CHP) as an oxidant in dichloromethane (room temperature, 5 hours) yields enantiomerically enriched derivatives . Purity is enhanced by recrystallization in ethyl acetate instead of column chromatography .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- FTIR : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹.

- ¹H/¹³C NMR : Probes aromatic proton environments (δ 7.2–7.8 ppm for indanone protons) and quaternary carbons.

- Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 166 (molecular weight: 166.6 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : N95 masks, chemical-resistant gloves (nitrile), and goggles to prevent inhalation (H335), skin contact (H315), and eye exposure (H319) .

- Storage : Keep in glass containers at room temperature, away from oxidizers, under inert gas to avoid degradation .

- Emergency Response : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor respiratory function .

Advanced Research Questions

Q. How can researchers optimize asymmetric hydroxylation reactions to improve enantiomeric excess (ee) in this compound derivatives?

- Methodological Answer :

- Catalyst/Oxidant Ratio : A molar ratio of 1:0.2:1.2 (substrate:cinchonine:CHP) increases ee to 92% .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction kinetics vs. non-polar alternatives.

- Temperature Control : Reactions at 0–5°C reduce side-product formation, improving yield (82%+) and ee .

Q. What methodologies resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Purity Analysis : Use differential scanning calorimetry (DSC) to verify melting ranges (reported: 92–98°C) .

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular forces (C-H···O, π-π stacking) influencing polymorphism and melting behavior .

- Controlled Recrystallization : Standardize solvent systems (e.g., ethanol/water) to isolate pure polymorphic forms .

Q. What challenges arise when scaling up the synthesis of this compound derivatives for industrial applications, and how are they addressed?

- Methodological Answer :

- Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized cinchona alkaloids) reduce costs and improve recyclability .

- Solvent Selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to meet environmental regulations .

- Process Safety : Implement real-time monitoring for exothermic reactions during CHP addition to prevent thermal runaway .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of this compound-derived compounds (e.g., antitumor vs. neurotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., HeLa vs. neuronal cells) to differentiate therapeutic vs. toxic thresholds .

- Metabolite Profiling : Use LC-MS to identify bioactive metabolites and their stability under physiological conditions .

- In Silico Modeling : Compare molecular docking results (e.g., binding to GABA receptors vs. tubulin) to rationalize target specificity .

Experimental Design Considerations

Q. What strategies improve reproducibility in synthesizing this compound analogs?

- Methodological Answer :

- Standardized Protocols : Document exact stoichiometry, solvent drying methods, and reaction atmosphere (N₂ vs. air) .

- Batch-to-Batch Analysis : Use HPLC to track impurities (e.g., unreacted starting materials) and adjust purification steps .

- Open-Source Data Sharing : Publish raw spectral data and crystallization parameters in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.